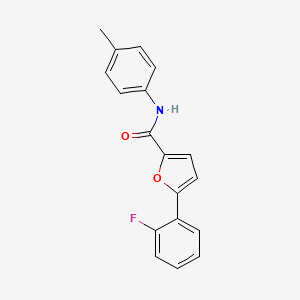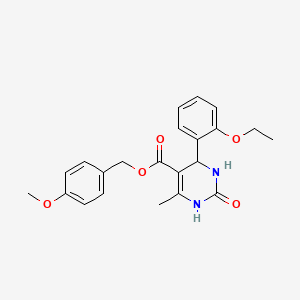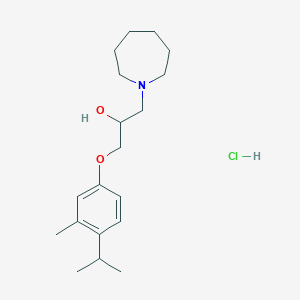
5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide, also known as FUM5, is a synthetic compound that belongs to the class of furan derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide also activates the Nrf2/ARE pathway, which is responsible for the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of antioxidant enzymes, such as heme oxygenase-1. 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide is its relatively simple synthesis method and high yield. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has relatively low solubility in water, which can limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route for 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide in different disease models.
Orientations Futures
There are several future directions for the study of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide. One potential area of research is the development of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the neuroprotective effects of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide in human clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide and its potential interactions with other signaling pathways in cells.
Méthodes De Synthèse
The synthesis of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide involves the reaction between 2-fluoroaniline and 4-methylphenylboronic acid in the presence of palladium catalyst and potassium carbonate. The reaction mixture is then heated to form the intermediate, which is further reacted with furan-2-carboxylic acid to produce 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide. The yield of 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide is around 60%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. 5-(2-fluorophenyl)-N-(4-methylphenyl)-2-furamide has also been demonstrated to have neuroprotective effects in animal models of ischemic stroke and Alzheimer's disease.
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-N-(4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-12-6-8-13(9-7-12)20-18(21)17-11-10-16(22-17)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJATGDOVQRQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5164315.png)
![N-(2-chlorophenyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5164322.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B5164326.png)

![N-(3-isoxazolylmethyl)-N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5164338.png)


![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)
![2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5164363.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)

![4-{[4-(acetylamino)phenyl]amino}-2,3-bis(benzoyloxy)-4-oxobutanoic acid](/img/structure/B5164396.png)
![N,N-dimethyl-N'-{[1-(4-morpholinyl)cyclohexyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5164414.png)